tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Description
Tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound that features a thiazolopyridine core
Properties
CAS No. |
2014417-23-1 |
|---|---|
Molecular Formula |
C11H13ClN2O3S |
Molecular Weight |
288.8 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate typically involves the reaction of a thiazole derivative with a pyridine derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
Tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 2-chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate: Similar structure but without the oxo group.
Uniqueness
Tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is unique due to the presence of both the chlorine and oxo groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
